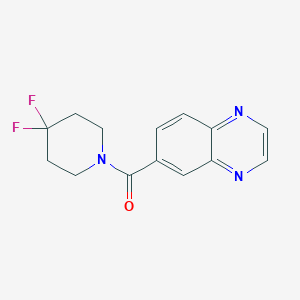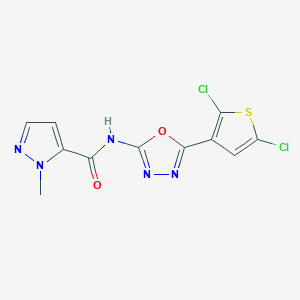
N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is a chemical entity that appears to be a derivative of pyrazole-based carboxamide. While the provided papers do not directly discuss this compound, they do provide insight into related chemical structures and reactions that can be used to infer some aspects of the compound . For instance, the first paper discusses a pyrazole derivative with a carboxamide moiety, which is a common feature in this class of compounds . The second paper describes the synthesis of pyrazole derivatives with antibacterial activity, which suggests that the compound may also possess biological activity .
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves the formation of the pyrazole ring followed by functionalization at various positions on the ring. In the first paper, the reaction between a substituted butenone and aminoguanidine yielded a pyrazole derivative with a carboxamide group . Similarly, the second paper describes the synthesis of pyrazole derivatives through a cyclocondensation reaction of carbohydrazones with thioglycolic acid . These methods could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by the presence of a pyrazole ring, which can adopt various conformations. In the first paper, the pyrazoline ring is described as having a flat-envelope conformation, and the orientation of the substituted phenyl ring is almost perpendicular to the heterocycle . This information can be useful in predicting the conformation of the pyrazole ring in the compound of interest. Additionally, the presence of substituents such as the 1,3,4-oxadiazol moiety and dichlorothiophenyl group would influence the overall molecular geometry and electronic distribution.
Chemical Reactions Analysis
Pyrazole derivatives can undergo a variety of chemical reactions, depending on the functional groups present. The carboxamide moiety, for example, can participate in intermolecular hydrogen bonding, as seen in the first paper . The presence of halogens, such as the dichloro group in the compound of interest, could make it susceptible to nucleophilic substitution reactions. The oxadiazol ring could also engage in chemical reactions, although the specific reactivity would depend on the other substituents present.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of a carboxamide group can lead to hydrogen bonding, which affects the compound's solubility and boiling point . The dichlorothiophenyl and oxadiazol groups in the compound of interest would contribute to its overall polarity and could affect properties such as melting point, solubility in various solvents, and chemical stability. The spectral data, such as IR, NMR, and Mass spectra, would provide detailed information about the functional groups present and their interactions .
科学的研究の応用
Insecticidal Activity
Research has focused on the synthesis and characterization of anthranilic diamides analogs containing 1,3,4-oxadiazole rings, aimed at evaluating their insecticidal activities. One study developed a series of such compounds, showing that some exhibited significant insecticidal activity against the diamondback moth (Plutella xylostella), a pest affecting cruciferous crops. This suggests potential agricultural applications for controlling harmful insect populations (Qi et al., 2014).
Antimicrobial Activity
Another area of investigation is the antimicrobial efficacy of compounds with a similar structure. Various novel derivatives have been synthesized and tested against pathogenic microorganisms. For instance, the synthesis of novel 5-(benzofuran-2-yl)-N'-(2- substituted-4-oxothiazolidin-3-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives demonstrated significant antibacterial activity against strains like E. coli, P. vulgaris, S. typhi, and S. aureus. This highlights their potential as antimicrobial agents in medical applications (Idrees et al., 2019).
Anticancer and Antiangiogenic Properties
The exploration into the anticancer and antiangiogenic effects of thioxothiazolidin-4-one derivatives on mouse tumor models reveals promising therapeutic potentials. These compounds significantly reduced tumor volume and cell proliferation, and inhibited tumor-induced angiogenesis in Ehrlich Ascites Tumor (EAT) bearing mice, suggesting their utility in anticancer therapy (Chandrappa et al., 2010).
作用機序
The mechanism of action of this compound would depend on its intended use. For example, compounds containing a 1,3,4-thiadiazole moiety have been found to exhibit a wide range of biological activities, such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial activities .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2N5O2S/c1-18-6(2-3-14-18)9(19)15-11-17-16-10(20-11)5-4-7(12)21-8(5)13/h2-4H,1H3,(H,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVWJVKWHJOMYAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=NN=C(O2)C3=C(SC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Racemic-(3S,3aS,6aS)-tert-butyl 3-(2-hydroxyethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B2501928.png)
![2-((1-(3-(Ethoxycarbonyl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid](/img/structure/B2501931.png)
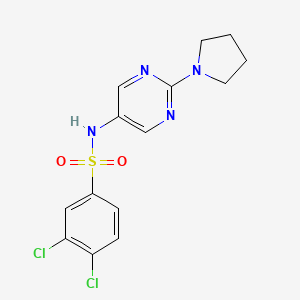
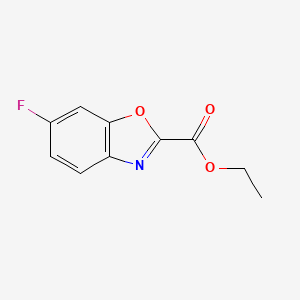

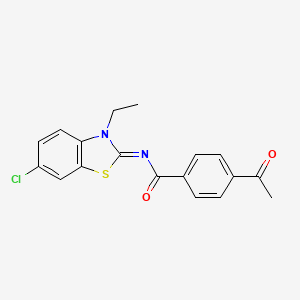
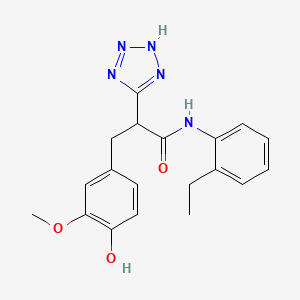
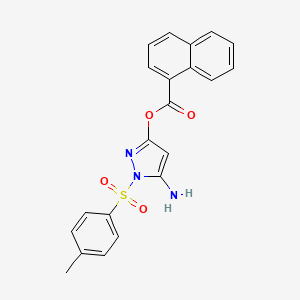
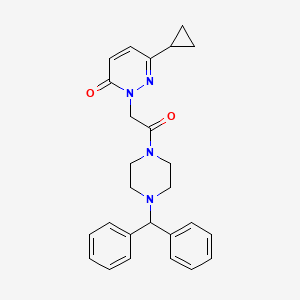
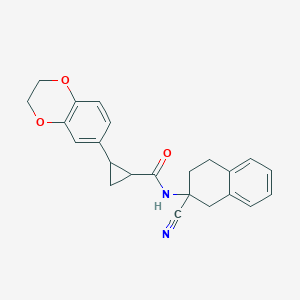

![2,6-Dibromoimidazo[1,2-a]pyridine](/img/structure/B2501945.png)
